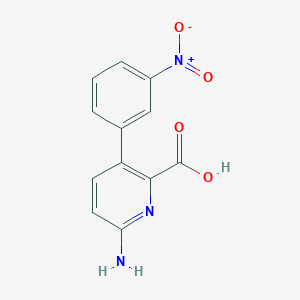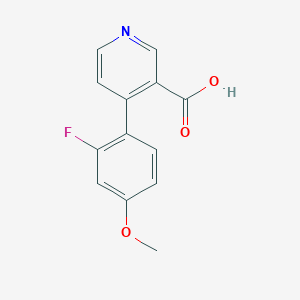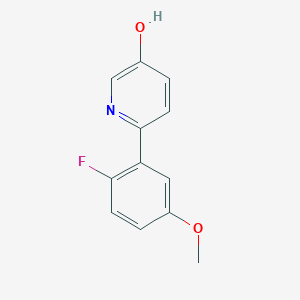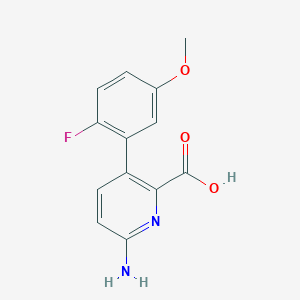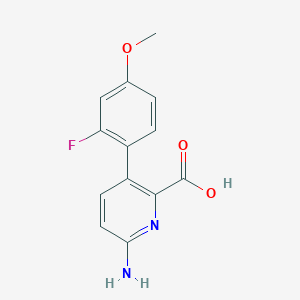
6-Amino-3-(2-fluoro-4-methoxyphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(2-fluoro-4-methoxyphenyl)picolinic acid (6-Amino-3-FMPPA) is an organic compound with a molecular formula of C9H9FN2O2. It is a white crystalline powder with a melting point of 117-118°C and a molecular weight of 196.17 g/mol. 6-Amino-3-FMPPA is a small molecule that has been used in various studies due to its wide range of biological activities. It has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-fungal activities, as well as being an effective inhibitor of cyclooxygenase-2 (COX-2). It has been used in the synthesis of various compounds, including analogues of 6-Amino-3-FMPPA, and has been used in the development of new drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-FMPPA has been used in a variety of scientific research applications. It has been used in the study of its anti-inflammatory, anti-oxidant, anti-cancer, and anti-fungal activities. It has also been used in the synthesis of various compounds, including analogues of 6-Amino-3-FMPPA, and has been used in the development of new drugs for the treatment of various diseases. Additionally, 6-Amino-3-FMPPA has been used in the study of its mechanism of action, as well as its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 6-Amino-3-FMPPA is not fully understood. However, it is known to inhibit the activity of cyclooxygenase-2 (6-Amino-3-(2-fluoro-4-methoxyphenyl)picolinic acid, 95%), which is an enzyme involved in the production of prostaglandins. It is believed that 6-Amino-3-FMPPA inhibits the activity of 6-Amino-3-(2-fluoro-4-methoxyphenyl)picolinic acid, 95% by blocking its active site, leading to a decrease in the production of prostaglandins. This inhibition of 6-Amino-3-(2-fluoro-4-methoxyphenyl)picolinic acid, 95% is thought to be responsible for the anti-inflammatory, anti-oxidant, anti-cancer, and anti-fungal activities of 6-Amino-3-FMPPA.
Biochemical and Physiological Effects
6-Amino-3-FMPPA has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-fungal activities. Additionally, it has been found to be an effective inhibitor of cyclooxygenase-2 (6-Amino-3-(2-fluoro-4-methoxyphenyl)picolinic acid, 95%), which is an enzyme involved in the production of prostaglandins. It is believed that the inhibition of 6-Amino-3-(2-fluoro-4-methoxyphenyl)picolinic acid, 95% by 6-Amino-3-FMPPA leads to a decrease in the production of prostaglandins, which is thought to be responsible for the anti-inflammatory, anti-oxidant, anti-cancer, and anti-fungal activities of 6-Amino-3-FMPPA.
Vorteile Und Einschränkungen Für Laborexperimente
6-Amino-3-FMPPA has been used in a variety of lab experiments due to its wide range of biological activities. It is a small molecule that is easy to synthesize and is relatively stable, which makes it well-suited for use in experiments. Additionally, it is relatively inexpensive and is readily available from chemical suppliers. However, it is important to note that 6-Amino-3-FMPPA is a potential mutagen and should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for the use of 6-Amino-3-FMPPA. It could be used in the development of new drugs for the treatment of various diseases, such as cancer and inflammation. Additionally, it could be used in the synthesis of analogues of 6-Amino-3-FMPPA, which could be used in the study of its mechanism of action and biochemical and physiological effects. Finally, it could be used to study its potential anti-fungal activities, as well as its potential to inhibit other enzymes involved in the production of prostaglandins.
Synthesemethoden
6-Amino-3-FMPPA can be synthesized by a variety of methods, including the reaction of 4-methoxybenzaldehyde with 2-fluoroaniline in the presence of hydrochloric acid, followed by the addition of acetic anhydride. This reaction yields 6-Amino-3-FMPPA as the main product. Another method involves the reaction of 4-methoxybenzaldehyde with 2-fluoroaniline in the presence of a base, such as sodium hydroxide, followed by the addition of acetic anhydride. This reaction also yields 6-Amino-3-FMPPA as the main product.
Eigenschaften
IUPAC Name |
6-amino-3-(2-fluoro-4-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-19-7-2-3-8(10(14)6-7)9-4-5-11(15)16-12(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPDWUPYDOYLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


